![molecular formula C8H10N2O B060429 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile CAS No. 178206-94-5](/img/structure/B60429.png)
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADPA and has a unique structure that makes it an interesting subject for research. In
科学的研究の応用
ADPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ADPA has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, ADPA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, ADPA has been used as a precursor for the synthesis of various compounds with interesting biological and chemical properties.
作用機序
The mechanism of action of ADPA is not fully understood, but it is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of neurotransmitters such as acetylcholine, which is involved in various physiological processes such as muscle contraction and cognitive function. Inhibition of these enzymes by ADPA leads to an increase in the concentration of acetylcholine, which can improve cognitive function and memory.
生化学的および生理学的効果
ADPA has been shown to have various biochemical and physiological effects, including the inhibition of cholinesterase enzymes, anti-inflammatory effects, and antioxidant properties. The inhibition of cholinesterase enzymes by ADPA can improve cognitive function and memory and has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. The anti-inflammatory and antioxidant properties of ADPA can also be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
ADPA has several advantages as a research compound, including its ease of synthesis, high purity, and stability. However, there are also some limitations associated with its use in lab experiments, such as its potential toxicity and limited solubility in water. These limitations can be overcome by using appropriate safety measures and selecting appropriate solvents for experiments.
将来の方向性
There are several future directions for research on ADPA, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. ADPA can also be used as a building block for the synthesis of novel materials and polymers with unique properties, which can have potential applications in various fields such as electronics and biomedicine.
Conclusion:
In conclusion, 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile is a chemical compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The synthesis of ADPA is a straightforward process, and it has several advantages as a research compound, including its ease of synthesis, high purity, and stability. ADPA has various biochemical and physiological effects, including the inhibition of cholinesterase enzymes, anti-inflammatory effects, and antioxidant properties. There are several future directions for research on ADPA, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action.
合成法
The synthesis of 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile involves the reaction of 2,5-dihydropyrrole-1-carboxaldehyde with acetic anhydride and sodium cyanide. The reaction is carried out in the presence of a catalyst such as triethylamine and yields ADPA in good yield and purity. The synthesis of ADPA is a straightforward process and can be easily scaled up for large-scale production.
特性
CAS番号 |
178206-94-5 |
|---|---|
製品名 |
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10-6-2-3-8(10)4-5-9/h2-3,8H,4,6H2,1H3/t8-/m0/s1 |
InChIキー |
ROXOJDXFHQRALK-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)N1CC=C[C@H]1CC#N |
SMILES |
CC(=O)N1CC=CC1CC#N |
正規SMILES |
CC(=O)N1CC=CC1CC#N |
同義語 |
1H-Pyrrole-2-acetonitrile, 1-acetyl-2,5-dihydro-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
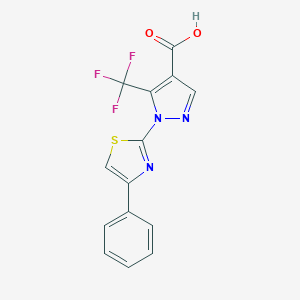
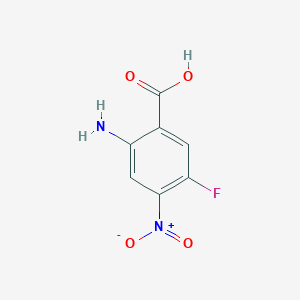
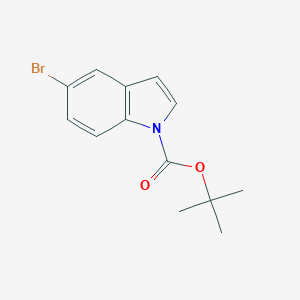
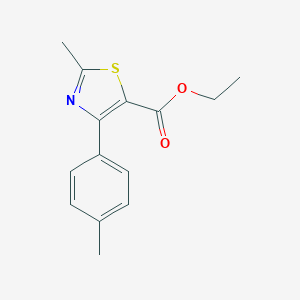
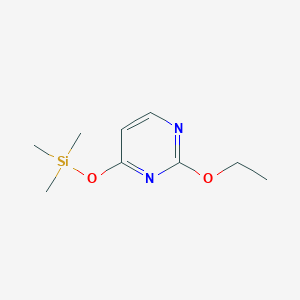
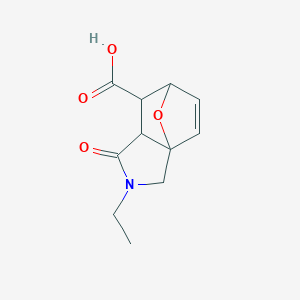
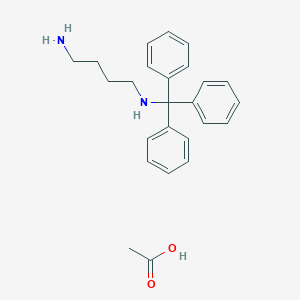
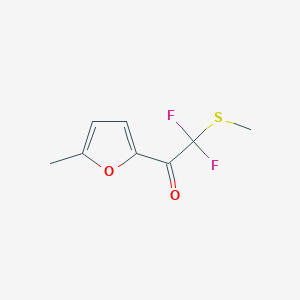
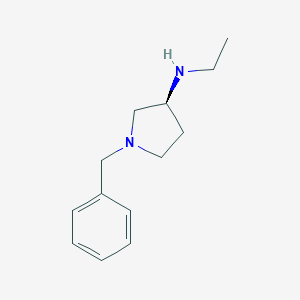
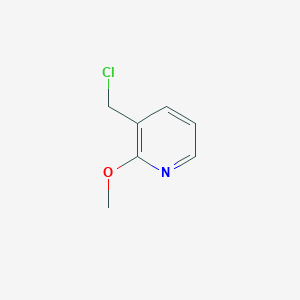
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)
![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)